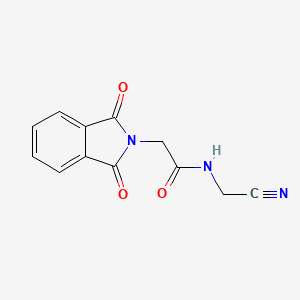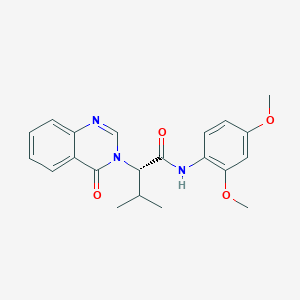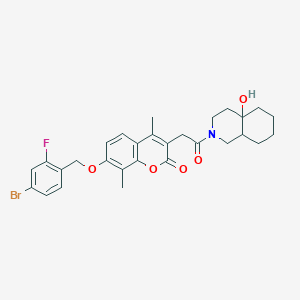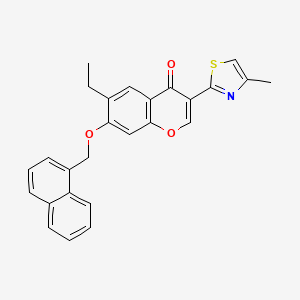![molecular formula C24H20FN3O3S B11155095 N-[4-(aminosulfonyl)phenethyl]-2-(4-fluorophenyl)-4-quinolinecarboxamide](/img/structure/B11155095.png)
N-[4-(aminosulfonyl)phenethyl]-2-(4-fluorophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline core, a fluorophenyl group, and a sulfamoylphenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an amine-functionalized quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-fluorophenyl)quinoline: A simpler analogue with similar structural features but lacking the sulfamoylphenyl group.
N-(2-(4-sulfamoylphenyl)ethyl)quinoline-4-carboxamide: Similar but without the fluorophenyl group.
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to the combination of the fluorophenyl and sulfamoylphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H20FN3O3S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-7-17(8-10-18)23-15-21(20-3-1-2-4-22(20)28-23)24(29)27-14-13-16-5-11-19(12-6-16)32(26,30)31/h1-12,15H,13-14H2,(H,27,29)(H2,26,30,31) |
Clave InChI |
XVBIWPSHPTXGMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11155014.png)

![6,7-dimethoxy-4-methyl-3-(2-{4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}-2-oxoethyl)-2H-chromen-2-one](/img/structure/B11155044.png)

![3,4,8-trimethyl-7-{2-oxo-2-[4-(4-pyridinylmethyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B11155065.png)
![2-chloro-N-[3-oxo-3-(pentan-3-ylamino)propyl]benzamide](/img/structure/B11155069.png)
![N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11155075.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11155077.png)

![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]norleucine](/img/structure/B11155087.png)

![3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B11155100.png)
![4-{[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11155101.png)
![1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11155110.png)
